Chloramlincomycin
Description
Chloramphenicol (CAM) is a broad-spectrum bacteriostatic antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide bond formation . First isolated in 1947, CAM has been used to treat infections such as typhoid fever, meningitis, and rickettsial diseases. Recent research focuses on synthesizing derivatives with improved efficacy, reduced toxicity, and enhanced resistance profiles .
Properties
CAS No. |
148077-14-9 |
|---|---|
Molecular Formula |
C11H19Cl2NO6S |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]acetamide |
InChI |
InChI=1S/C11H19Cl2NO6S/c1-3(15)4(14-10(19)9(12)13)8-6(17)5(16)7(18)11(20-8)21-2/h3-9,11,15-18H,1-2H3,(H,14,19)/t3-,4-,5+,6-,7-,8-,11-/m1/s1 |
InChI Key |
ONZGULWMOKGIEP-OXZLKEMMSA-N |
SMILES |
CC(C(C1C(C(C(C(O1)SC)O)O)O)NC(=O)C(Cl)Cl)O |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)SC)O)O)O)NC(=O)C(Cl)Cl)O |
Canonical SMILES |
CC(C(C1C(C(C(C(O1)SC)O)O)O)NC(=O)C(Cl)Cl)O |
Synonyms |
chloramlincomycin |
Origin of Product |
United States |
Comparison with Similar Compounds
Aminoglycosides (Amikacin, Gentamicin)
Aminoglycosides like amikacin (AMK) and gentamicin (GEN) target the 30S ribosomal subunit, causing misreading of mRNA. Unlike CAM, they exhibit concentration-dependent bactericidal activity. Studies comparing CAM with aminoglycosides show:
- Effectiveness: Synthesized CAM derivatives demonstrated comparable or superior activity to AMK and GEN at similar concentrations against Gram-negative pathogens (e.g., E. coli, Pseudomonas aeruginosa) .
- Resistance: Efflux pumps (e.g., MAB_2303 in Mycobacterium abscessus) reduce intracellular accumulation of both CAM and aminoglycosides, but aminoglycosides face additional resistance via ribosomal methylation .
Oxazolidinones (Linezolid)
Linezolid, a synthetic oxazolidinone, binds to the 50S subunit like CAM but has a distinct mechanism, blocking the initiation phase of translation. Key differences include:
- Spectrum : Linezolid is predominantly effective against Gram-positive bacteria (e.g., MRSA), whereas CAM has broader Gram-negative coverage .
- Efflux Susceptibility : Linezolid and CAM share susceptibility to efflux by MAB_2303 in M. abscessus, but structurally divergent antibiotics like rifampicin are unaffected .
Pretomanid and Bedaquiline
These anti-tuberculosis agents show partial structural similarity to CAM. Pretomanid’s nitroimidazole core and bedaquiline’s diarylquinoline structure differ from CAM’s dichloroacetamide group, yet efflux pumps like MAB_2303 limit their accumulation in mycobacteria, akin to CAM .
Structural Analogs and Derivatives
Peptide Conjugates
CAM-peptide hybrids (e.g., compound 29b) retain ribosomal binding while enhancing interactions with the polypeptide exit tunnel.
2-Phenylpropionic Acid Derivatives
Compounds 6a–6m demonstrate MIC values of 6.25 mg/mL against E. coli, matching CAM’s potency. Derivatives like 6d and 6h show enhanced activity, attributed to optimized lipophilicity in structural regions analogous to CAM’s dichloromethylene and nitrophenyl groups .
Florfenicol and Thiamphenicol
These CAM analogs replace the nitro group with sulfonyl moieties. Florfenicol retains activity against CAM-resistant strains due to resistance to acetyltransferases, while thiamphenicol’s defluorinated structure reduces efficacy .
Pharmacodynamic and Resistance Profiles
Bacteriostatic vs. Bactericidal Activity
CAM is bacteriostatic, with minimal reduction in E. coli culturability even at 2×MIC, whereas amoxicillin and fluoroquinolones (e.g., ciprofloxacin) are bactericidal . Derivatives like clinafloxacin triazoles hybridize bactericidal fluoroquinolone activity with CAM-like ribosomal targeting, achieving >3 log CFU/mL reductions .
Efflux and Collateral Sensitivity (CS)
Conversely, aminoglycoside-resistant strains exhibit CS to CAM and florfenicol, suggesting shared resistance pathways .
Data Tables
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